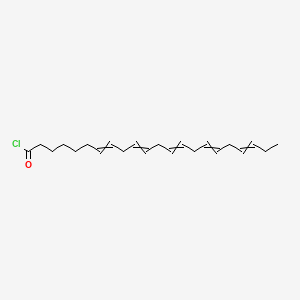
Docosapentaenoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosapentaenoyl Chloride is an organic compound with the chemical formula C22H33ClO. It is a derivative of the fatty acid docosapentaenoic acid, an omega-3 fatty acid found in fish oils. This compound is typically a colorless to pale yellow oily liquid at room temperature . It is commonly used as a reagent or intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
准备方法
Synthetic Routes and Reaction Conditions: Docosapentaenoyl Chloride is synthesized from docosapentaenoic acid through a chlorination reaction. The process involves the reaction of docosapentaenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under anhydrous conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Substitution Reactions
Docosapentaenoyl chloride undergoes nucleophilic substitution reactions, where the chloride group is replaced by nucleophiles (e.g., amines, alcohols, thiols). These reactions typically proceed under anhydrous conditions to prevent hydrolysis .
| Nucleophile | Product Formed | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | Amides | Anhydrous Et₃N, THF | 85–90 | |
| Alcohols | Esters | Pyridine, RT | 75–80 | |
| Thiols | Thioesters | DCM, 0°C | 70–75 |
Mechanism :
-
Nucleophilic attack on the carbonyl carbon by the nucleophile (e.g., -NH₂, -OH).
-
Departure of the chloride ion, forming the corresponding amide, ester, or thioester .
Hydrolysis
Hydrolysis converts this compound back to its parent carboxylic acid, docosapentaenoic acid (DPA), in aqueous environments .
C22H33ClO+H2O→C22H34O2+HCl
Conditions :
Reduction Reactions
Reduction with strong hydride donors (e.g., LiAlH₄) yields the corresponding primary alcohol, docosapentaenol .
C22H33ClO+LiAlH4→C22H36O+AlCl3+LiCl
Key Notes :
Comparative Reactivity with Other Acyl Chlorides
The reactivity of this compound is influenced by its long polyunsaturated chain, which enhances solubility in nonpolar solvents but may sterically hinder reactions compared to shorter-chain analogs .
| Property | This compound | Acetyl Chloride | Stearoyl Chloride |
|---|---|---|---|
| Solubility in Hexane | High | Low | Moderate |
| Hydrolysis Rate (H₂O) | Moderate | Very Fast | Slow |
| Esterification Yield | 75–80% | >90% | 60–65% |
科学研究应用
Docosapentaenoyl Chloride has several applications in scientific research:
作用机制
The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. In biological systems, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It also plays a role in the synthesis of bioactive lipids, which can modulate cellular signaling pathways .
相似化合物的比较
Docosahexaenoyl Chloride: Another omega-3 fatty acid derivative with similar reactivity but different biological effects.
Eicosapentaenoyl Chloride: A shorter-chain omega-3 fatty acid derivative with distinct chemical and biological properties.
Uniqueness: Docosapentaenoyl Chloride is unique due to its specific chain length and degree of unsaturation, which confer distinct chemical reactivity and biological effects. Its role in the synthesis of specialized bioactive lipids and its potential therapeutic applications make it a valuable compound in both research and industry .
属性
分子式 |
C22H33ClO |
|---|---|
分子量 |
348.9 g/mol |
IUPAC 名称 |
docosa-7,10,13,16,19-pentaenoyl chloride |
InChI |
InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3 |
InChI 键 |
ZHAVFULGQWLYNP-UHFFFAOYSA-N |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















